Methyl 3-(ethylamino)butanoate
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Overview
Description
Methyl 3-(ethylamino)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is a derivative of butanoic acid and contains an ethylamino group, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(ethylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For instance, the acid chloride derived from butanoic acid can react with methanol in the presence of a base to form the ester .
Industrial Production Methods
On an industrial scale, esters like this compound can be produced through continuous esterification processes. These processes often involve the use of catalysts to speed up the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethylamino)butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Butanoic acid and methanol.
Reduction: Butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(ethylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(ethylamino)butanoate involves its hydrolysis to release butanoic acid and methanol. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters . The ethylamino group can also participate in various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Similar in structure but lacks the ethylamino group.
Ethyl butanoate: Another ester of butanoic acid but with an ethyl group instead of a methyl group.
Methyl 3-(methylamino)butanoate: Similar but with a methylamino group instead of an ethylamino group.
Uniqueness
Methyl 3-(ethylamino)butanoate is unique due to the presence of the ethylamino group, which can influence its reactivity and applications. This functional group can participate in additional chemical reactions and interactions compared to simpler esters like methyl butanoate .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 3-(ethylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
WFITUCSMIUVQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC(=O)OC |
Origin of Product |
United States |
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